N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Catalog No.
S2886590
CAS No.
941991-50-0
M.F
C22H26N2O4
M. Wt
382.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-y...

CAS Number

941991-50-0

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

IUPAC Name

2,3-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.46

InChI

InChI=1S/C22H26N2O4/c1-14(2)13-24-18-10-9-16(12-15(18)8-11-20(24)25)23-22(26)17-6-5-7-19(27-3)21(17)28-4/h5-7,9-10,12,14H,8,11,13H2,1-4H3,(H,23,26)

InChI Key

XLZJIAZVLLDZSF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC

Solubility

not available

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety and a dimethoxybenzamide group. This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry. The presence of the tetrahydroquinoline framework is significant due to its association with various biological activities, including anti-inflammatory and anticancer properties .

The chemical reactivity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide can be attributed to the functional groups present in its structure. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the ketone functionality in the tetrahydroquinoline structure may participate in nucleophilic addition reactions or condensation reactions with various nucleophiles .

Research indicates that compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide exhibit a range of biological activities. These include:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth in various cancer models.
  • Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory properties, which are often associated with quinoline derivatives.
  • Antimicrobial Activity: Certain related compounds have demonstrated effectiveness against bacterial and fungal strains .

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of Tetrahydroquinoline: Starting from appropriate precursors such as aniline derivatives and aldehydes or ketones through cyclization reactions.
  • Introduction of Isobutyl Group: This can be achieved via alkylation reactions where isobutyl bromide is used.
  • Amidation: The final step involves reacting the tetrahydroquinoline derivative with 2,3-dimethoxybenzoic acid or its activated form (e.g., acid chlorides) to form the amide bond .

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research: To study the mechanisms of action related to quinoline derivatives and their interactions with biological targets.

Interaction studies involving N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide often focus on its binding affinity to various biological targets such as enzymes and receptors. For instance:

  • Histone Deacetylase Inhibition: Similar compounds have been reported to inhibit histone deacetylase enzymes, which play a crucial role in gene regulation and cancer progression .

Several compounds share structural similarities with N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)acetamideMethoxy group; isoxazole ringAnticancer
4-(dimethylamino)phenyl-N-(4-nitrophenyl)carbamateDimethylamino group; nitrophenylAntimicrobial
N-(4-hydroxyphenyl)-N'-(5-methylisoxazol-3-carbonyl)ureaHydroxy group; isoxazoleAnti-inflammatory

Uniqueness of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

This compound's unique combination of a tetrahydroquinoline backbone with a dimethoxybenzamide side chain distinguishes it from other derivatives. Its specific structural features may contribute to distinct pharmacological profiles and mechanisms of action compared to similar compounds .

XLogP3

3.4

Dates

Modify: 2023-08-17

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